4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Overview
Description
4-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole compounds, including 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, often involves the reaction of hydrazines with diketones or aldehydes . For example, a series of biologically active triazole and pyrazole compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . All the synthesized compounds were unambiguously identified based on their spectral data analyses .Molecular Structure Analysis
The molecular structure of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, like other pyrazoles, contains a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The trifluoromethyl group is attached to the third carbon atom of the pyrazole ring .Scientific Research Applications
Synthesis Techniques and Applications in Organic Chemistry :
- Prabakaran, Khan, and Jin (2012) reported an efficient synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, highlighting the potential of these compounds in organic synthesis (Prabakaran, Khan, & Jin, 2012).
- Yu et al. (2013) developed a one-pot, three-component synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries, demonstrating the versatility of these compounds in the creation of diverse molecular libraries (Yu et al., 2013).
Potential Anticancer Agents :
- Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which showed promising bioactivity against various cancer cell lines, suggesting their potential as anticancer agents (Chavva et al., 2013).
Antimicrobial Properties :
- Emmadi et al. (2015) explored the antimycobacterial activity of novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids, identifying compounds with significant activity against Mycobacterium smegmatis, indicating their potential as antimicrobial agents (Emmadi et al., 2015).
Development of Ligands and Complexes :
- Olguín and Brooker (2011) reported the synthesis of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions, facilitating access to new asymmetric imine ligands and mixed metal polynuclear complexes (Olguín & Brooker, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds have been found to inhibit vegfr-2/her-2, which are key targets in anticancer therapies .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process of binding and inhibition
Biochemical Pathways
If it does indeed inhibit vegfr-2/her-2, it could potentially affect pathways related to cell growth and proliferation, angiogenesis, and apoptosis .
Result of Action
If it does inhibit VEGFR-2/HER-2, it could potentially result in decreased cell growth and proliferation, reduced angiogenesis, and increased apoptosis .
properties
IUPAC Name |
4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)8-7(9(14)16-15-8)6-4-2-1-3-5-6/h1-5H,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOIGRHOCJXCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406129 | |
Record name | 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
CAS RN |
63156-73-0 | |
Record name | 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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